D8-Mmad

Description

Properties

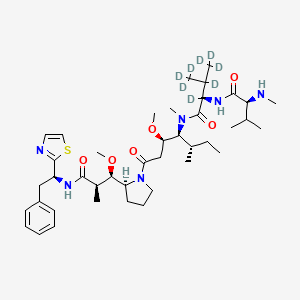

Molecular Formula |

C41H66N6O6S |

|---|---|

Molecular Weight |

779.1 g/mol |

IUPAC Name |

(2S)-2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-3-(trideuteriomethyl)butanamide |

InChI |

InChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50)/t27-,28+,30-,31-,32+,34-,35-,36-,37+/m0/s1/i4D3,5D3,26D,35D |

InChI Key |

BLUGYPPOFIHFJS-JVNODLFUSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)NC |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of D8-Monomethylauristatin E (D8-MMAE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

D8-Monomethylauristatin E (D8-MMAE) is the deuterated form of Monomethylauristatin E (MMAE), a synthetic and highly potent antineoplastic agent derived from the natural product dolastatin 10.[1][2] Due to its extreme cytotoxicity, MMAE is not administered as a standalone drug but is a critical component of antibody-drug conjugates (ADCs). In this context, it serves as a cytotoxic payload delivered specifically to cancer cells.[1][2][] The deuterated variant, D8-MMAE, is frequently utilized as an internal standard in analytical methods, such as mass spectrometry, for the accurate quantification of MMAE.[4][5][6] This guide provides a comprehensive overview of the mechanism of action of D8-MMAE, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: Microtubule Disruption

The primary mechanism of action of D8-MMAE is the potent inhibition of tubulin polymerization.[1][] Microtubules are essential components of the cytoskeleton, playing a crucial role in various cellular processes, most notably in the formation of the mitotic spindle during cell division.

By binding to tubulin, D8-MMAE disrupts the assembly of microtubules. This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing cells from proceeding through mitosis.[7][8] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, leading to the elimination of cancer cells.[7][8][9]

Quantitative Data

The cytotoxic potency of MMAE has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [10] |

| HEK293 | - | 4.24 ± 0.37 | [10] |

| PC-3 | Prostate Cancer | ~2 | [7] |

| C4-2B | Prostate Cancer | ~2 | [7] |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [11] |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [11] |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [11] |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [11] |

| MCF-7 | Breast Cancer | 0.9 | [6] |

| Nine Lymphoma Cell Lines | Lymphoma | 0.039 - 1.35 | [6] |

Tubulin Binding Affinity: Fluorescence polarization binding assays have been used to determine the binding affinity of auristatin analogs to tubulin. For a fluorescein isothiocyanate (FITC) labeled MMAE derivative, the dissociation constant (KD) was determined to be 291 nM (±3 nM).[12]

Signaling Pathways

The cytotoxic effects of D8-MMAE are mediated through a well-defined signaling cascade that begins with the disruption of microtubule dynamics and culminates in apoptosis.

Tubulin Inhibition and Mitotic Arrest

D8-MMAE binds to the vinca domain of tubulin, leading to the inhibition of microtubule polymerization. This disruption of the microtubule network activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.

Caption: D8-MMAE-induced G2/M phase cell cycle arrest.

Induction of Apoptosis

Prolonged arrest in mitosis triggers the intrinsic pathway of apoptosis. This process involves the activation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, the executioners of apoptosis.

Caption: Intrinsic apoptosis pathway activated by D8-MMAE.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of D8-MMAE on cancer cell lines and to calculate IC50 values.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of D8-MMAE (e.g., 0.01 nM to 4000 nM) for 72 hours.[10]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.

Tubulin Polymerization Assay

This assay directly measures the effect of D8-MMAE on the in vitro polymerization of tubulin.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in an appropriate assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[13]

-

Compound Addition: Add varying concentrations of D8-MMAE to the reaction mixture in a 384-well plate.[13]

-

Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence of DAPI increases upon binding to polymerized microtubules.[13]

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The inhibitory effect of D8-MMAE can be quantified by comparing the polymerization rates and extents to a control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of D8-MMAE on cell cycle progression.

Methodology:

-

Cell Treatment: Treat cancer cells with D8-MMAE at a specific concentration (e.g., 4 nM) for 24 hours.[7]

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) using appropriate software. An accumulation of cells in the G2/M phase indicates cell cycle arrest.[7]

Western Blot Analysis of Apoptotic Markers

This protocol is used to detect the activation of apoptotic signaling pathways.

Methodology:

-

Cell Lysis: Treat cells with D8-MMAE for various time points (e.g., 24, 48, 72 hours), then lyse the cells to extract total protein.[7]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies against apoptotic markers such as cleaved PARP, cleaved caspase-3, cleaved caspase-9, Bax, and Bcl-2.[7][14] Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[7]

-

Analysis: Analyze the changes in the expression levels of the apoptotic proteins to confirm the induction of apoptosis.

Caption: Experimental workflow for characterizing D8-MMAE.

References

- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 2. adcreview.com [adcreview.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

An In-Depth Technical Guide to D8-Mmad: Chemical Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

D8-Mmad, a deuterated derivative of Monomethylauristatin D (MMAD), is a potent synthetic antineoplastic agent. As a member of the auristatin family, derived from the marine natural product dolastatin 10, it functions as a highly effective tubulin polymerization inhibitor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to this compound. Its primary application lies in the development of Antibody-Drug Conjugates (ADCs), where it serves as a cytotoxic payload, offering a targeted approach to cancer therapy. This document is intended to be a valuable resource for researchers and scientists engaged in the fields of oncology, medicinal chemistry, and drug development.

Chemical Structure and Identifiers

This compound is the isotopically labeled version of Monomethylauristatin D (MMAD), also known as Demethyldolastatin 10. The deuterium labeling is strategically placed to serve as an internal standard in mass spectrometry-based bioanalytical assays, facilitating accurate quantification in complex biological matrices.

Chemical Structure:

While a 2D structure image is not available, the structural information can be derived from its chemical identifiers.

Table 1: Chemical Identifiers for this compound and MMAD

| Identifier | This compound | MMAD (Monomethylauristatin D) |

| IUPAC Name | (S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamide-d8 | (S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamide |

| Synonyms | Demethyldolastatin 10-d8; Monomethylauristatin D-d8 | Demethyldolastatin 10; Monomethyl Dolastatin 10 |

| Molecular Formula | C41H58D8N6O6S | C41H66N6O6S |

| Molecular Weight | 779.11 g/mol | 771.06 g/mol |

| SMILES String | O=C(N--INVALID-LINK--CC2=CC=CC=C2)--INVALID-LINK----INVALID-LINK--[C@H]3N(C(C--INVALID-LINK----INVALID-LINK--CC">C@HN(C(--INVALID-LINK--([2H])NC(--INVALID-LINK--NC)=O)=O)C)=O)CCC3 | CN(--INVALID-LINK--N1CCC[C@H]1--INVALID-LINK----INVALID-LINK--C(=O)N--INVALID-LINK--C1=NC=CS1)OC">C@H--INVALID-LINK--CC)C(=O)--INVALID-LINK--C(C)C">C@@HC(C)C |

| CAS Number | Not available | 203849-91-6[1] |

Physicochemical and Pharmacological Properties

The physicochemical properties of auristatins are critical for their performance as ADC payloads, influencing factors such as solubility, stability, and cell permeability. The pharmacological properties are characterized by potent cytotoxicity against a broad range of cancer cell lines.

Table 2: Physicochemical and Pharmacological Properties of MMAD

| Property | Value | Reference |

| Appearance | White to off-white solid | [2] |

| Solubility | DMSO: >10 mM | [3] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [3] |

| Predicted pKa | 13.66 ± 0.20 | [4] |

| Predicted Density | 1.088 ± 0.06 g/cm³ | [4] |

| Predicted Boiling Point | 873.5 ± 65.0 °C | [4] |

| Calculated AlogP | 4.79 (for MC-VC-PAB-MMAE) | [5] |

| IC50 (SKBR3 cell line) | 3.27 ± 0.42 nM (for MMAE) | [2][6] |

| IC50 (HEK293 cell line) | 4.24 ± 0.37 nM (for MMAE) | [2][6] |

| IC50 (NCI-H69 cell line) | 0.059 nM (for Dolastatin 10) | [7] |

| IC50 (L1210 leukemia cells) | 0.03 nM (for Dolastatin 10) | [7] |

| IC50 (DU-145 prostate cancer cells) | 0.5 nM (for Dolastatin 10) | [7] |

Note: Some data points are for the closely related analogue Monomethylauristatin E (MMAE) or the parent compound Dolastatin 10, as specific data for MMAD was not available.

Mechanism of Action: Microtubule Disruption

MMAD, like other auristatins, exerts its potent cytotoxic effects by disrupting the cellular microtubule network. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.

The mechanism of action involves the following key steps:

-

Binding to Tubulin: MMAD binds to the β-subunit of the αβ-tubulin heterodimer at the vinca alkaloid binding site.[8]

-

Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules.[8]

-

Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase.[8]

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

Caption: Signaling pathway of MMAD-induced cytotoxicity.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available protocol for the specific synthesis of this compound is not readily found in the literature. However, the synthesis of its non-deuterated counterpart, MMAD, and other dolastatin 10 analogues has been described.[7] The synthesis is a complex multi-step process involving the coupling of unique amino acid precursors. The introduction of deuterium atoms would likely involve the use of deuterated starting materials or reagents at specific steps in the synthetic route. For researchers requiring this compound, it is typically procured from specialized chemical suppliers who have developed proprietary synthetic methods.

Preparation of an Antibody-Drug Conjugate (ADC) with MMAD

The conjugation of MMAD to a monoclonal antibody (mAb) is a critical step in the development of an ADC. A common method involves the use of a linker, such as the maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-VC-PABC) linker. This process generally involves the following steps:

-

Antibody Reduction: The interchain disulfide bonds of the mAb are partially reduced to generate free thiol groups. This is typically achieved using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).

-

Linker-Payload Activation: The linker-payload, in this case, MC-VC-PABC-MMAD, is prepared for conjugation.

-

Conjugation: The maleimide group of the linker reacts with the free thiol groups on the reduced antibody via a Michael addition reaction, forming a stable thioether bond.

-

Purification: The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and other impurities. This is often accomplished using techniques such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Caption: General workflow for ADC conjugation.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or the corresponding ADC for a specified period (e.g., 72 hours). Include untreated cells as a negative control and a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a valuable tool in the research and development of targeted cancer therapies. Its potent cytotoxic activity, coupled with the ability for precise quantification through isotopic labeling, makes it an important component in the preclinical and clinical evaluation of antibody-drug conjugates. This guide provides a foundational understanding of its chemical and pharmacological properties, mechanism of action, and essential experimental protocols. Further research into the specific physicochemical properties of this compound and the development of novel linker technologies will continue to advance its application in the next generation of cancer therapeutics.

References

- 1. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. cy.hsp-pharma.com [cy.hsp-pharma.com]

- 5. explorationpub.com [explorationpub.com]

- 6. Monomethyl auristatin E Exhibits Potent Cytotoxic Activity against Human Cancer Cell Lines SKBR3 and HEK293 | Novelty in Biomedicine [journals.sbmu.ac.ir]

- 7. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Characterization of Monomethylauristatin D-d8

This technical guide provides a comprehensive overview of the synthesis and characterization of Monomethylauristatin D-d8 (MMAD-d8), a deuterated analog of the potent antimitotic agent Monomethylauristatin D (MMAD). The incorporation of deuterium atoms provides a valuable tool for various research applications, including its use as an internal standard in pharmacokinetic and metabolic studies. This document details a plausible synthetic pathway, comprehensive characterization methodologies, and the underlying mechanism of action of the auristatin family of compounds.

Physicochemical Properties of Monomethylauristatin D-d8

Monomethylauristatin D-d8 is a complex synthetic peptide derivative. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C41H58D8N6O6S | [1] |

| Molecular Weight | 779.1 g/mol | [1] |

| IUPAC Name | (2S)-2,3,4,4,4-pentadeuterio-N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-2-(methylamino)-3-(trideuteriomethyl)butanamide | [1] |

| Appearance | Solid Powder | [2] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in DMSO | [2][3] |

Synthesis of Monomethylauristatin D-d8

The synthesis of Monomethylauristatin D-d8 is a multi-step process involving the coupling of deuterated and non-deuterated amino acid and peptide fragments. While a specific, detailed synthesis for MMAD-d8 is not publicly available, a plausible synthetic route can be constructed based on the known synthesis of other auristatins and related peptide compounds[4]. The following workflow outlines a potential synthetic strategy.

Caption: A generalized workflow for the synthesis of Monomethylauristatin D-d8.

Experimental Protocol: Peptide Coupling and Purification (Representative)

This protocol is a representative example of a peptide coupling reaction that would be central to the synthesis of MMAD-d8.

-

Dissolution: Dissolve the protected pentapeptide core (1 equivalent) in a suitable organic solvent such as dimethylformamide (DMF).

-

Activation: Add a coupling reagent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Coupling: Add the deuterated valine precursor (1.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Deprotection: Treat the crude product with a deprotection agent, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove any protecting groups.

-

Purification: Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final Monomethylauristatin D-d8.

-

Lyophilization: Lyophilize the pure fractions to obtain the final product as a solid powder.

Characterization of Monomethylauristatin D-d8

The comprehensive characterization of MMAD-d8 is crucial to confirm its identity, purity, and structural integrity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For MMAD-d8, NMR is used to confirm the presence and location of the deuterium atoms.

Expected Spectral Features:

-

¹H NMR: The proton NMR spectrum is expected to be similar to that of non-deuterated MMAD, with the notable absence of signals corresponding to the protons that have been replaced by deuterium on the designated valine residue.

-

¹³C NMR: The carbon NMR spectrum will also be similar to that of MMAD, although the signals for the deuterated carbons may be broadened or show a different multiplicity due to C-D coupling.

-

2D NMR: Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be employed to assign all proton and carbon signals and to confirm the overall structure. 2D ROESY or NOESY experiments can provide insights into the conformational properties of the molecule in solution[5][6].

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of MMAD-d8 in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Processing and Analysis: Process the acquired data using appropriate software. Assign the chemical shifts and coupling constants, and compare the spectra with those of a non-deuterated MMAD standard, if available, to confirm the positions of deuteration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to confirm the elemental composition of MMAD-d8. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement.

Expected Mass Spectrometry Data:

| Ion | Expected m/z |

| [M+H]⁺ | 779.5 (approx.) |

| [M+Na]⁺ | 801.5 (approx.) |

| [M+K]⁺ | 817.5 (approx.) |

Note: The exact m/z values will depend on the isotopic distribution.

Tandem mass spectrometry (MS/MS) is used to fragment the molecule and provide further structural confirmation. The fragmentation pattern of MMAD-d8 would be compared to that of MMAD to identify fragments containing the deuterated portion.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a dilute solution of MMAD-d8 in a suitable solvent mixture, such as acetonitrile/water with 0.1% formic acid. For analysis in biological matrices, a protein precipitation or solid-phase extraction step is typically required[7][8].

-

Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute the compound using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid)[7].

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode.

-

Data Analysis: Determine the accurate mass of the parent ion and analyze the MS/MS fragmentation pattern to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized MMAD-d8. A reverse-phase method is typically employed.

Experimental Protocol: HPLC Analysis

-

System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 214 nm and 280 nm).

-

Analysis: The purity is determined by integrating the peak area of the main product peak and expressing it as a percentage of the total peak area.

Mechanism of Action of Auristatins

Monomethylauristatin D, like other members of the auristatin family, is a potent antimitotic agent that functions by inhibiting tubulin polymerization[9][10]. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis. This mechanism makes auristatins highly effective cytotoxic agents, particularly when delivered specifically to cancer cells as part of an antibody-drug conjugate (ADC).

Caption: The mechanism of action of an MMAD-containing antibody-drug conjugate.

Conclusion

The synthesis and characterization of Monomethylauristatin D-d8 require a multi-faceted approach combining complex organic synthesis with advanced analytical techniques. This guide provides a framework for the preparation and comprehensive analysis of this important deuterated compound. The availability of well-characterized MMAD-d8 is essential for researchers in drug development, enabling more accurate and reliable quantification in preclinical and clinical studies. Its role as an internal standard is critical for understanding the pharmacokinetics and metabolism of auristatin-based therapeutics, ultimately contributing to the development of safer and more effective cancer treatments.

References

- 1. Monomethyl Auristatin D (MMAD)-d8 | C41H66N6O6S | CID 169444162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. xcessbio.com [xcessbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New insight on the structural features of the cytotoxic auristatins MMAE and MMAF revealed by combined NMR spectroscopy and quantum chemical modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Monomethylauristatin E | C39H67N5O7 | CID 11542188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Role of Deuterium in the Stability of D8-Monomethylauristatin D

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal role of deuterium incorporation in enhancing the metabolic stability of Monomethylauristatin D (MMAD), a potent microtubule-disrupting agent. The deuterated analog, commonly referred to as D8-MMAD or MMAD-d8, leverages the kinetic isotope effect to offer a more robust pharmacokinetic profile, a critical attribute for its application in antibody-drug conjugates (ADCs).

The Core Principle: The Kinetic Isotope Effect

The substitution of hydrogen with its heavier isotope, deuterium, at specific molecular positions can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[1] The C-D bond is stronger than the C-H bond due to its lower zero-point vibrational energy.[1] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step proceed more slowly.[2]

In the context of drug metabolism, this effect is particularly relevant for compounds that are substrates of cytochrome P450 (CYP) enzymes, which are major players in drug oxidation.[3] By strategically replacing hydrogen atoms at metabolically labile sites with deuterium, the rate of enzymatic degradation can be reduced, leading to:

-

Increased half-life: The drug remains in the systemic circulation for a longer duration.[4]

-

Reduced metabolic clearance: Less of the drug is eliminated through metabolic pathways.

-

Improved bioavailability: A higher fraction of the administered dose reaches the target site.[]

-

Potentially altered metabolite profile: The formation of certain metabolites may be suppressed.[]

The deuteration of MMAD to yield this compound is a prime example of applying this principle to enhance the stability of a potent cytotoxic agent.[6]

Quantitative Data on this compound Stability

While specific proprietary data on the stability of this compound may not be publicly available, the following table summarizes the expected improvements based on the established principles of the kinetic isotope effect and data from analogous deuterated compounds.

| Parameter | Non-Deuterated MMAD | This compound (Expected) | Rationale |

| In vitro metabolic half-life (t½) in human liver microsomes | Shorter | Longer | Reduced rate of CYP-mediated oxidation at deuterated positions. |

| In vivo plasma clearance (CL) | Higher | Lower | Slower metabolic breakdown leads to reduced elimination from the body. |

| Area under the curve (AUC) | Lower | Higher | Increased systemic exposure due to longer circulation time. |

| Formation of specific oxidative metabolites | Higher | Lower | Deuteration at the sites of oxidation blocks or slows down the metabolic reaction. |

Note: The exact quantitative improvements are dependent on the specific sites of deuteration and the primary metabolic pathways of MMAD.

Experimental Protocols for Assessing Stability

1. In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Objective: To determine and compare the rate of metabolic degradation of MMAD and this compound.

Methodology:

-

Incubation: Incubate MMAD and this compound (typically 1 µM) separately with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

-

Cofactor Addition: Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.

-

LC-MS/MS Analysis: Quantify the remaining parent compound (MMAD or this compound) at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[7]

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k.

2. Pharmacokinetic Study in a Rodent Model

Objective: To evaluate and compare the in vivo pharmacokinetic profiles of MMAD and this compound.

Methodology:

-

Animal Model: Utilize a suitable rodent model (e.g., Sprague-Dawley rats).

-

Drug Administration: Administer MMAD and this compound intravenously to different groups of animals at a defined dose.

-

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Analysis: Quantify the plasma concentrations of MMAD and this compound using a validated LC-MS/MS assay.

-

Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).

Signaling Pathways and Experimental Workflows

Signaling Pathway of MMAD

Monomethylauristatin D, and by extension this compound, exerts its cytotoxic effect by disrupting microtubule dynamics, which are crucial for cell division.

Caption: this compound inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for comparing the stability of a deuterated versus a non-deuterated compound.

Caption: Workflow for comparative stability analysis of MMAD and this compound.

Logical Relationship of Deuteration and Stability

This diagram outlines the logical connection between deuterium substitution and the resulting improvement in drug stability.

Caption: The impact of deuteration on metabolic stability and pharmacokinetics.

References

- 1. benchchem.com [benchchem.com]

- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterated drug - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Quantitative analysis of Δ8- and Δ9-tetrahydrocannabinol metabolites and isomers: a rapid assay in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

D8-Mmad: A Technical Guide to a Deuterated Microtubule Disrupting Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

D8-Mmad is a deuterated analog of Monomethylauristatin D (MMAD), a potent synthetic antineoplastic agent. Like other members of the auristatin family, this compound functions as a microtubule-disrupting agent, leading to cell cycle arrest and apoptosis. The incorporation of deuterium at specific positions within the molecule is a strategic modification aimed at improving its pharmacokinetic profile by leveraging the kinetic isotope effect. This alteration can lead to a reduced rate of metabolism, potentially resulting in a longer half-life and improved therapeutic index. This technical guide provides an in-depth overview of this compound, including its mechanism of action, available quantitative data for the closely related compound Monomethylauristatin E (MMAE), and detailed experimental protocols for its investigation.

While specific quantitative data for this compound and its non-deuterated parent compound, MMAD, are not extensively available in the public domain, the information presented herein is based on the well-characterized and structurally similar auristatin, MMAE. It is important to note that while the fundamental mechanism of action is expected to be conserved, the potency and pharmacokinetic properties of this compound may differ.

The Rationale for Deuteration: The Kinetic Isotope Effect

The substitution of hydrogen with its heavier isotope, deuterium, at sites of metabolic oxidation can significantly slow down the rate of enzymatic degradation. This phenomenon, known as the kinetic isotope effect, arises from the greater bond energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. By reducing the rate of metabolism, deuteration can lead to:

-

Increased plasma half-life: The drug remains in the circulation for a longer period.

-

Enhanced exposure: A higher area under the curve (AUC) in pharmacokinetic studies.

-

Reduced formation of metabolites: This can potentially decrease the risk of metabolite-associated toxicities.

-

Improved metabolic stability: The drug is less susceptible to breakdown by metabolic enzymes, such as cytochrome P450s.

The "D8" designation in this compound indicates the presence of eight deuterium atoms. While the exact positions are not publicly specified, they are likely placed at sites known to be susceptible to oxidative metabolism in the parent molecule.

Mechanism of Action: Disruption of Microtubule Dynamics

This compound, like other auristatins, exerts its potent cytotoxic effects by interfering with the dynamics of microtubules. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.

The proposed signaling pathway for auristatin-induced apoptosis is as follows:

Caption: this compound Signaling Pathway.

Quantitative Data (MMAE as a Surrogate)

Due to the limited availability of public data on this compound and MMAD, the following tables summarize the cytotoxic activity of the closely related and extensively studied auristatin, Monomethylauristatin E (MMAE). These values provide an estimate of the expected potency range for auristatin-class compounds.

Table 1: In Vitro Cytotoxicity of MMAE in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [1] |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [1] |

| MDA-MB-468 | Breast Cancer | Higher cytotoxicity than MDA-MB-453 | [2] |

| MDA-MB-453 | Breast Cancer | Lower cytotoxicity than MDA-MB-468 | [2] |

Table 2: Tubulin Polymerization Inhibition by Auristatins

| Compound | Assay Method | Parameter | Value | Reference |

| MMAE | Tubulin Polymerization Assay | Inhibition | Potent inhibitor | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on established methods for other microtubule-disrupting agents and may require optimization for specific experimental conditions.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Caption: Tubulin Polymerization Assay Workflow.

Materials:

-

Lyophilized tubulin (>99% pure)

-

GTP solution (100 mM)

-

General tubulin buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

This compound

-

DMSO (anhydrous)

-

96-well microplate, UV-transparent

-

Temperature-controlled microplate reader

Protocol:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in general tubulin buffer to a final concentration of 3-5 mg/mL. Keep on ice.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in general tubulin buffer.

-

-

Reaction Assembly (on ice):

-

In a pre-chilled 96-well plate, add the desired volume of the this compound dilution or vehicle control (DMSO in buffer).

-

Add the tubulin solution to each well.

-

Initiate the polymerization by adding GTP to a final concentration of 1 mM.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot the absorbance versus time for each concentration of this compound.

-

Determine the rate of polymerization and the steady-state absorbance.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits tubulin polymerization by 50%.

-

Cell Viability Assay (MTT or PrestoBlue)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Caption: Cell Viability Assay Workflow.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ reagent

-

Solubilization buffer (for MTT assay)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for 72 hours.

-

-

Assay:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.

-

For PrestoBlue assay: Add 10 µL of PrestoBlue™ reagent to each well and incubate for 1-2 hours.

-

-

Readout and Analysis:

-

Measure the absorbance at the appropriate wavelength (570 nm for MTT, 570 nm with a 600 nm reference for PrestoBlue).

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value.

-

Immunofluorescence Staining of Microtubules

This method allows for the visualization of the effects of this compound on the microtubule network within cells.

Caption: Immunofluorescence Workflow.

Materials:

-

Cells grown on glass coverslips

-

This compound

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: mouse anti-α-tubulin

-

Secondary antibody: fluorescently-labeled anti-mouse IgG

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on sterile glass coverslips in a petri dish.

-

Treat the cells with an effective concentration of this compound (e.g., 10x IC50) for a desired period (e.g., 24 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

If using paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash the cells with PBS.

-

Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.

-

Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

Incubate with DAPI for 5 minutes to stain the nuclei.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging:

-

Visualize the microtubule network using a fluorescence microscope. Compare the morphology of microtubules in treated cells to that in control cells.

-

Conclusion

This compound represents a promising strategy in the development of microtubule-disrupting agents with potentially enhanced pharmacokinetic properties. While direct experimental data for this compound is limited, the extensive research on the closely related compound MMAE provides a strong foundation for understanding its mechanism of action and for designing experiments to elucidate its specific characteristics. The provided protocols offer a starting point for researchers to investigate the in vitro and cellular effects of this compound, contributing to a more comprehensive understanding of this deuterated auristatin analog and its potential as a therapeutic agent. It is imperative that future studies focus on generating specific quantitative data for this compound to accurately assess the impact of deuteration on its potency and pharmacokinetic profile.

References

Foundational Research on Auristatin-Based ADCs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding auristatin-based Antibody-Drug Conjugates (ADCs), providing a comprehensive resource for professionals in the field of drug development. This guide covers the core principles of auristatin-based ADCs, from their mechanism of action to detailed experimental protocols and key quantitative data, facilitating a deeper understanding of this critical class of cancer therapeutics.

Introduction to Auristatin-Based ADCs

Auristatins, synthetic analogs of the natural product dolastatin 10, are highly potent antimitotic agents.[1] Their exceptional cytotoxicity makes them ideal payloads for ADCs, which are designed to selectively deliver these potent agents to cancer cells, thereby minimizing systemic toxicity. Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are the most extensively studied auristatin derivatives used in ADCs.[1] These ADCs have shown significant promise in treating various cancers, with several gaining regulatory approval.

The efficacy of an auristatin-based ADC is dependent on a multi-step process that includes binding to a specific tumor-surface antigen, internalization, and the subsequent release of the auristatin payload within the cancer cell.[2] This targeted delivery mechanism is central to their therapeutic index.

Mechanism of Action

The cytotoxic effect of auristatin-based ADCs is initiated by the specific binding of the monoclonal antibody component to a target antigen on the surface of a cancer cell. This binding event triggers the internalization of the ADC-antigen complex, typically through endocytosis.

Once internalized, the ADC is trafficked to the lysosome. Inside the acidic environment of the lysosome, the linker connecting the antibody to the auristatin payload is cleaved by proteases, such as cathepsin B, releasing the active cytotoxic agent into the cytoplasm.[3]

Free auristatin, most commonly MMAE, then binds to tubulin, a key component of microtubules. This binding disrupts microtubule dynamics, leading to the inhibition of microtubule polymerization. The disruption of the microtubule network results in cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death.[4][5]

Beyond direct cytotoxicity to the target cell, some auristatin-based ADCs, particularly those with cell-permeable payloads like MMAE, can exert a "bystander effect." This occurs when the released payload diffuses out of the target cancer cell and kills neighboring, antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.

Recent research has also indicated that auristatin-based ADCs can activate multiple endoplasmic reticulum (ER) stress response pathways. This disruption of the microtubule network contributes to ER stress, which can serve as an additional apoptotic mechanism alongside mitotic arrest. The induction of immunogenic cell death (ICD) through ER stress may also initiate an antitumor immune response.[4]

Quantitative Data

The in vitro potency and in vivo efficacy of auristatin-based ADCs are critical parameters evaluated during their development. The following tables summarize key quantitative data from various preclinical studies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table presents IC50 values for various auristatin-based ADCs against different cancer cell lines.

| ADC Target | Auristatin Payload | Cell Line | Cancer Type | IC50 (ng/mL) | Reference |

| CD30 | MMAE | Karpas 299 | Anaplastic Large Cell Lymphoma | 10 | [6] |

| CD70 | MMAE | L-82 | Anaplastic Large Cell Lymphoma | 55 | [6] |

| CD71 | MMAE | L-82 | Anaplastic Large Cell Lymphoma | 2 | [6] |

| HER2 | MMAU (MMAE prodrug) | JIMT-1 | Breast Cancer | ~1 | |

| HER2 | MMAU (MMAE prodrug) | NCI-N87 | Gastric Cancer | ~0.1 | |

| Nectin-4 | MMAE | MDA-MB-468 | Breast Cancer | Not Specified | [7] |

| FGFR2 | Auristatin W derivative | SNU-16 | Gastric Cancer | Not Specified | [8] |

In Vivo Tumor Growth Inhibition

Xenograft models are commonly used to evaluate the in vivo antitumor activity of ADCs. The following table summarizes tumor growth inhibition (TGI) data from preclinical studies.

| ADC Target | Auristatin Payload | Xenograft Model | Cancer Type | Dose (mg/kg) | TGI (%) | Reference |

| CD30 | MMAE | L-82 | Anaplastic Large Cell Lymphoma | 1 | Not Specified | [6] |

| CD70 | MMAE | L-82 | Anaplastic Large Cell Lymphoma | 3 | Not Specified | [6] |

| FGFR2 | Auristatin W derivative | SNU-16 | Gastric Cancer | 5 | >90 (Partial Regression) | [8] |

| Nectin-4 | MMAE | MDA-MB-468 | Breast Cancer | 3 | Complete Regression | [7] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to ADC research. This section provides methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of an ADC.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Auristatin-based ADC

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000–10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.[9]

-

ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Remove the existing medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a period of 72 to 96 hours. The incubation time may vary depending on the cell line and the specific ADC.[9]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Tumor Model

Xenograft studies in immunodeficient mice are essential for evaluating the in vivo efficacy of auristatin-based ADCs.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Auristatin-based ADC and vehicle control

-

Calipers for tumor measurement

Protocol:

-

Cell Preparation: Culture the desired cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium, such as PBS or serum-free medium, at the desired concentration. Matrigel may be mixed with the cell suspension to improve tumor engraftment.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.

-

Randomization and Treatment: When the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ADC and vehicle control intravenously (i.v.) via the tail vein according to the planned dosing schedule.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

-

Toxicity Assessment: Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

-

Data Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as histology or biomarker assessment. Statistical analysis is performed to determine the significance of the observed antitumor effects.

Conclusion

This technical guide provides a foundational overview of auristatin-based ADCs, encompassing their mechanism of action, key preclinical data, and detailed experimental protocols. The provided information is intended to serve as a valuable resource for researchers and scientists in the field of oncology drug development, aiding in the design and interpretation of studies aimed at advancing this promising class of targeted therapies. As research continues, a deeper understanding of the intricate mechanisms and the development of novel auristatin payloads and linker technologies will further enhance the therapeutic potential of these powerful anticancer agents.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 5. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microtubule disruption synergizes with STING signaling to show potent and broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

Navigating the Isotopic Frontier: An In-depth Technical Guide to Exploratory Studies of Deuterated ADC Payloads

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium, a stable isotope of hydrogen, into the molecular architecture of antibody-drug conjugate (ADC) payloads represents a promising frontier in the quest for enhanced therapeutic efficacy and improved safety profiles. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and analytical techniques underpinning the exploratory studies of deuterated ADC payloads. By leveraging the deuterium kinetic isotope effect (KIE), researchers can modulate the metabolic stability of these highly potent cytotoxic agents, potentially leading to a wider therapeutic window and more favorable pharmacokinetic properties.

The Kinetic Isotope Effect: A Pillar of Deuterated Drug Design

The substitution of a hydrogen atom with a deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This seemingly subtle alteration has profound implications for the metabolic fate of a drug molecule. Many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds as a rate-limiting step in the metabolic cascade. The increased bond energy of the C-D bond can significantly slow down this cleavage process, a phenomenon known as the deuterium kinetic isotope effect (KIE).[1][2][3][4]

This deliberate metabolic "braking" can lead to several advantageous outcomes for an ADC payload:

-

Enhanced Metabolic Stability: A reduced rate of metabolism can increase the half-life of the active payload in circulation and within the target tumor cell.[1][]

-

Improved Pharmacokinetic Profile: Slower clearance can lead to higher and more sustained exposure of the tumor to the cytotoxic agent.

-

Reduced Formation of Toxic Metabolites: By blocking or slowing down specific metabolic pathways, deuteration can minimize the generation of potentially harmful metabolites.[1]

-

Increased Therapeutic Index: The combination of enhanced efficacy and potentially reduced off-target toxicity can lead to a wider therapeutic window.

Data Presentation: A Comparative Analysis

The following tables present illustrative quantitative data comparing a hypothetical deuterated ADC payload (Payload-D) with its non-deuterated counterpart (Payload-H). This data is based on the established principles of the kinetic isotope effect and represents plausible outcomes of comparative studies.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Payload-H | 25 | 27.7 |

| Payload-D | 75 | 9.2 |

Table 2: Comparative Pharmacokinetics in a Murine Xenograft Model

| Analyte | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | t½ (h) |

| ADC-Payload-H | 850 | 15,300 | 30 |

| ADC-Payload-D | 920 | 27,600 | 55 |

| Free Payload-H | 15 | 270 | 2.5 |

| Free Payload-D | 8 | 180 | 4.0 |

Table 3: In Vitro Cytotoxicity against HER2-Positive NCI-N87 Cells

| ADC | IC50 (nM) |

| ADC-Payload-H | 1.2 |

| ADC-Payload-D | 0.8 |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the exploratory studies of deuterated ADC payloads.

Protocol 1: Synthesis of a Deuterated Maytansinoid (DM1) Payload

This protocol is an adaptation for the synthesis of a deuterated analog of the maytansinoid payload, DM1.

Objective: To introduce deuterium atoms at a metabolically labile position of the DM1 payload.

Materials:

-

Ansatrienol P-3

-

Deuterated N-iodosuccinimide (d-NIS)

-

Trifluoroacetic acid (TFA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Deuterated L-alanine derivative

-

Dichloromethane (DCM)

-

Acetonitrile (ACN)

-

Purification columns (Silica gel)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

Procedure:

-

Deuteration of the Aromatic Ring: The ansamycin core, ansatrienol P-3, is subjected to an electrophilic aromatic substitution reaction using a deuterated iodinating agent (e.g., d-NIS) in the presence of a strong acid catalyst like TFA. This selectively introduces deuterium at a specific position on the aromatic ring, a common site of oxidative metabolism.

-

Esterification: The deuterated ansatrienol is then esterified with a deuterated amino acid derivative (e.g., a deuterated L-alanine derivative) using a coupling agent such as DCC and a catalyst like DMAP. This step introduces the linker attachment point.

-

Purification: The crude product is purified using silica gel column chromatography followed by preparative HPLC to isolate the desired deuterated DM1 analog.

-

Characterization: The final product is characterized by mass spectrometry to confirm the incorporation of deuterium and by NMR spectroscopy to verify the position of deuteration.

Protocol 2: LC-MS/MS Quantification of Deuterated and Non-Deuterated Payloads in Plasma

Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of a deuterated payload and its non-deuterated counterpart in plasma samples.[6][7][8]

Materials:

-

Plasma samples from preclinical studies

-

Deuterated and non-deuterated payload analytical standards

-

Stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C-labeled payload

-

Acetonitrile (ACN) with 0.1% formic acid (precipitation solvent)

-

Methanol (MeOH)

-

Water with 0.1% formic acid (mobile phase A)

-

Acetonitrile with 0.1% formic acid (mobile phase B)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of the SIL-IS working solution.

-

Add 200 µL of cold ACN with 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phase A and B to separate the analytes from matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the deuterated payload, non-deuterated payload, and the SIL-IS.

-

-

Data Analysis:

-

Quantify the analytes by calculating the peak area ratio of the analyte to the SIL-IS.

-

Generate a calibration curve using standards of known concentrations to determine the concentration of the payloads in the unknown samples.

-

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To compare the cytotoxic activity of an ADC conjugated with a deuterated payload versus its non-deuterated counterpart against a target cancer cell line.

Materials:

-

Target cancer cell line (e.g., HER2-positive NCI-N87)

-

Cell culture medium and supplements

-

ADCs with deuterated and non-deuterated payloads

-

Control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the target cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADCs (deuterated and non-deuterated) and the control antibody in cell culture medium.

-

Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for a specified period (e.g., 72-96 hours).

-

Cell Viability Assessment: Add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals.

-

Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each ADC using a dose-response curve fitting software.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the study of deuterated ADC payloads.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 6. Total Syntheses of Deuterated Drugs: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Utilizing D8-MMAD in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D8-Monomethylauristatin D (D8-MMAD) is a deuterated, synthetic analog of the potent antimitotic agent dolastatin 10. As a member of the auristatin family of peptide toxins, this compound functions as a highly effective microtubule-disrupting agent. Its primary application in biomedical research and drug development is as a cytotoxic payload in Antibody-Drug Conjugates (ADCs). This guide elucidates the fundamental principles of using this compound, from its mechanism of action to detailed experimental protocols for its evaluation.

The defining characteristic of this compound is the incorporation of deuterium, a stable isotope of hydrogen. This modification is a strategic pharmacological tool designed to enhance the metabolic stability and pharmacokinetic profile of the molecule. By replacing hydrogen atoms at sites susceptible to metabolic degradation with heavier deuterium atoms, the carbon-deuterium bond becomes stronger than the corresponding carbon-hydrogen bond. This "kinetic isotope effect" can slow down the rate of metabolism, potentially leading to a longer half-life, increased overall exposure, and a more favorable safety profile compared to its non-deuterated counterpart, MMAD.[1][2][3][4]

Mechanism of Action: Microtubule Disruption

The cytotoxic activity of this compound, like other auristatins such as the widely studied Monomethylauristatin E (MMAE) and Monomethylauristatin F (MMAF), stems from its ability to inhibit tubulin polymerization.[5][6]

The process unfolds as follows:

-

ADC Binding and Internalization: An ADC carrying the this compound payload binds to a specific antigen on the surface of a cancer cell.[7]

-

Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[7]

-

Lysosomal Trafficking and Payload Release: The ADC is trafficked to the lysosome, where acidic conditions and lysosomal enzymes, such as cathepsin B, cleave the linker connecting the antibody to the this compound payload.[6]

-

Tubulin Binding: The released, active this compound enters the cytoplasm and binds to tubulin, the protein subunit of microtubules.[6]

-

Inhibition of Polymerization: This binding prevents the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle required for cell division.[6]

-

Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to G2/M phase cell cycle arrest, ultimately triggering programmed cell death (apoptosis).[8]

dot

Caption: Mechanism of Action of a this compound Antibody-Drug Conjugate.

Signaling Pathways Modulated by Microtubule Disruption

The disruption of the highly dynamic microtubule network by agents like this compound initiates a cascade of downstream signaling events beyond simple mitotic arrest. These pathways can influence cell survival, inflammation, and sensitivity to other therapies.

-

NF-κB Pathway: Microtubule-depolymerizing agents can modulate the activity of the transcription factor NF-κB. This interaction is complex; in some contexts, it can lead to NF-κB activation, while in others, it can sensitize cells to apoptosis by suppressing DNA damage-induced NF-κB activity.[9][10]

-

Rho Signaling Cascade: Disruption of microtubules can lead to the activation of the Rho GTPase signaling cascade, which in turn promotes the formation of actin stress fibers and focal adhesions. This can impact cell morphology, motility, and adhesion.[11]

-

STING Pathway: Recent studies have shown that microtubule disruption can synergize with the STING (stimulator of interferon genes) signaling pathway, enhancing innate immune responses. This suggests a potential role for these agents in combination with immunotherapy.[12]

-

Calcium Signaling: In certain cell types, such as mast cells, an intact microtubule network is crucial for maintaining calcium influx. Disruption of microtubules can suppress this calcium signaling, thereby inhibiting processes like degranulation.[13]

dot

Caption: Signaling pathways affected by this compound-induced microtubule disruption.

Experimental Protocols

The preclinical evaluation of a this compound-based ADC involves a series of standardized in vitro and in vivo assays to determine its potency, specificity, and efficacy. The deuterated this compound is often used as an internal standard for quantitative analysis in pharmacokinetic studies.[14][15]

In Vitro Cytotoxicity Assay

This assay determines the concentration of the ADC required to kill 50% of a cancer cell population (IC50).

Protocol:

-

Cell Plating: Seed antigen-positive (target) and antigen-negative (control) cancer cells in separate 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.[16]

-

ADC Treatment: Prepare serial dilutions of the this compound ADC, a relevant isotype control ADC, and the unconjugated antibody in complete cell culture medium.

-

Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for 72-120 hours at 37°C.[17]

-

Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®. For MTT, add the reagent to each well, incubate for 1-4 hours, then add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.[16][18]

-

Data Analysis: Read the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).[17]

dot

Caption: General workflow for an in vitro ADC cytotoxicity assay.

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the this compound ADC in a living organism, typically immunodeficient mice bearing human tumor xenografts.

Protocol:

-

Xenograft Model Establishment:

-

Culture a human cancer cell line that expresses the target antigen.

-

Subcutaneously inject a suspension of these cells (e.g., 1 x 10^7 cells in PBS and Matrigel) into the flank of immunodeficient mice (e.g., female athymic nude or NSG mice, 6-8 weeks old).[19]

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly by measuring with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice/group).[19]

-

-

Dosing and Administration:

-

Treatment groups may include: Vehicle control, unconjugated antibody, isotype control ADC, and the this compound ADC at various dose levels.

-

Administer treatments, typically intravenously (i.v.) via the tail vein, according to a predetermined schedule (e.g., once weekly for 3 weeks).[19]

-

-

Efficacy and Toxicity Assessment:

-

Continue to measure tumor volume and mouse body weight 2-3 times per week as an indicator of efficacy and systemic toxicity, respectively.[19]

-

The primary endpoint is typically tumor growth inhibition (TGI).

-

-

Data Analysis:

-

Plot the mean tumor volume for each group over time.

-

Calculate TGI using the formula: TGI (%) = [1 - (Mean volume of treated tumors at end of study / Mean volume of control tumors at end of study)] x 100%.

-

Generate Kaplan-Meier survival curves if the study includes survival as an endpoint.

-

Data Presentation

Quantitative data from preclinical studies are essential for evaluating the potential of a this compound ADC. While specific data for this compound is limited in public literature, the tables below represent typical data structures, populated with representative values for the closely related and extensively studied MMAE to illustrate expected outcomes.

Table 1: In Vitro Cytotoxicity of Auristatin-Based ADCs

| Cell Line | Target Antigen Expression | ADC | IC50 (nM) |

| SKBR3 (Breast Cancer) | High HER2 | Anti-HER2-MMAE | 3.27 ± 0.42 |

| HEK293 (Embryonic Kidney) | Low/Negative HER2 | Anti-HER2-MMAE | 4.24 ± 0.37 |

| BxPC-3 (Pancreatic) | High TF | Anti-TF-MMAE | 0.97 ± 0.10 |

| Panc-1 (Pancreatic) | Moderate TF | Anti-TF-MMAE | 1.16 ± 0.49 |

| (Data is representative of MMAE-based ADCs and sourced from references[14]) |

Table 2: In Vivo Efficacy of an Auristatin ADC in a Xenograft Model

| Treatment Group (Dose) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |

| Vehicle Control | 1250 ± 150 | - | -2% |

| Isotype Control ADC (3 mg/kg) | 1180 ± 130 | 5.6% | -3% |

| This compound ADC (1 mg/kg) | 650 ± 90 | 48% | -1% |

| This compound ADC (3 mg/kg) | 150 ± 45 | 88% | -5% |

| (Data is hypothetical but representative of typical outcomes observed in auristatin ADC preclinical studies like those referenced in[19]) |

Table 3: Comparative Pharmacokinetics of this compound vs. MMAD

| Compound | Half-life (t½) (hours) | Clearance (CL) (mL/min/kg) | Area Under the Curve (AUC) (ng·h/mL) |

| MMAD | Expected Shorter | Expected Higher | Expected Lower |

| This compound | Expected Longer | Expected Lower | Expected Higher |

| (This table illustrates the expected improvements in pharmacokinetic parameters due to deuteration, based on principles outlined in references[1][3][4]. Specific values require direct experimental comparison.) |

Conclusion